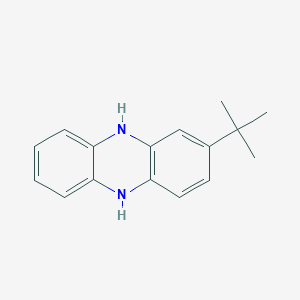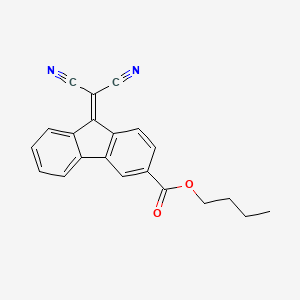
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate is an organic compound that features a butyl ester group attached to a fluorene core, with a dicyanomethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate typically involves the esterification of 9H-fluorene-3-carboxylic acid with butanol in the presence of an acid catalyst. The dicyanomethylidene group can be introduced via a Knoevenagel condensation reaction, where the fluorene derivative reacts with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dicyanomethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the fluorene core or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various hydrogenated products .
Eigenschaften
CAS-Nummer |
211243-79-7 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
butyl 9-(dicyanomethylidene)fluorene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-10-25-21(24)14-8-9-18-19(11-14)16-6-4-5-7-17(16)20(18)15(12-22)13-23/h4-9,11H,2-3,10H2,1H3 |
InChI-Schlüssel |
KEXADZZFHFXFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=C(C#N)C#N)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


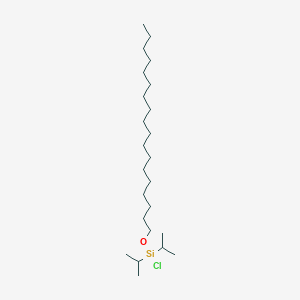
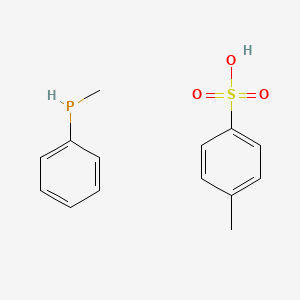
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
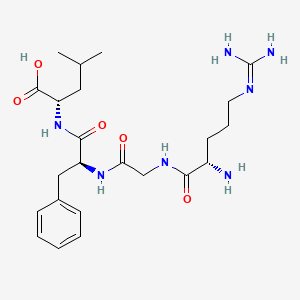

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

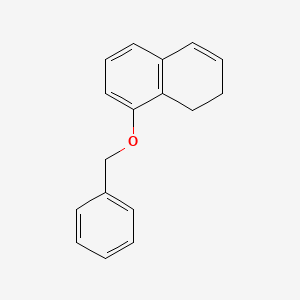
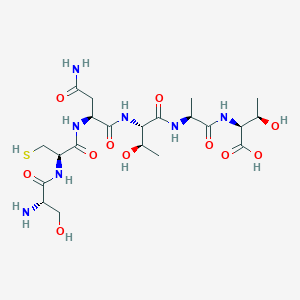
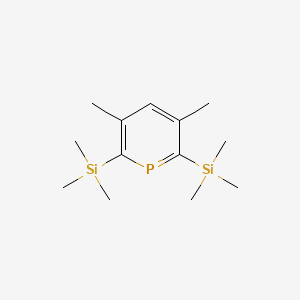
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
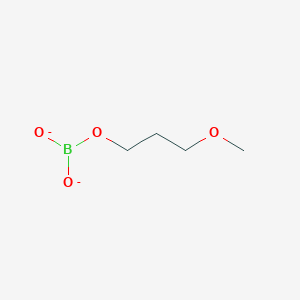
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
